1-(3-Bromophenyl)propane-1-sulfonyl chloride
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Overview
Description
1-(3-Bromophenyl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom on the phenyl ring and a sulfonyl chloride group attached to a propane chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)propane-1-sulfonyl chloride can be synthesized through a multi-step process involving the bromination of a phenylpropane derivative followed by sulfonylation. The bromination step typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom onto the phenyl ring. The sulfonylation step involves the reaction of the brominated intermediate with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfuryl chloride, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl fluoride derivatives.
Oxidation Reactions: The bromine atom on the phenyl ring can undergo oxidation to form brominated phenyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in reduction reactions.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in oxidation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-(3-Bromophenyl)propane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)propane-1-sulfonyl chloride: Similar structure with the bromine atom at the para position on the phenyl ring.
1-(3-Chlorophenyl)propane-1-sulfonyl chloride: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.
1-(3-Bromophenyl)ethane-1-sulfonyl chloride: Similar structure with an ethane chain instead of a propane chain.
Uniqueness
1-(3-Bromophenyl)propane-1-sulfonyl chloride is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of a sulfonyl chloride group on a propane chain. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications .
Properties
Molecular Formula |
C9H10BrClO2S |
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Molecular Weight |
297.60 g/mol |
IUPAC Name |
1-(3-bromophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
PASIOQPQXNNFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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